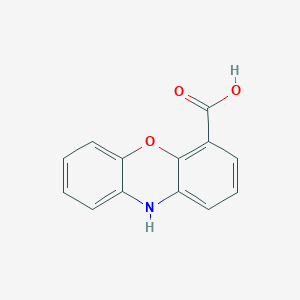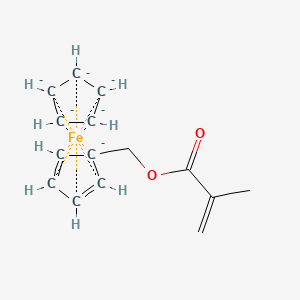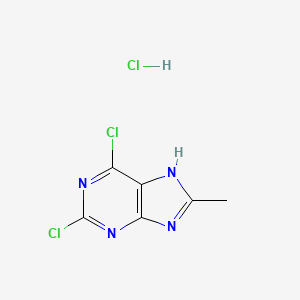
10H-Phenoxazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenoxazine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C13H9NO3. It belongs to the phenoxazine family, which is known for its diverse applications in various fields such as material science, organic electronics, and medicinal chemistry . The compound is characterized by a phenoxazine core structure with a carboxylic acid functional group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenoxazine-4-carboxylic acid typically involves the condensation of 2-aminophenol with appropriate carboxylating agents. One common method is the oxidative cyclization of 2-aminophenol derivatives . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or ferric chloride in an acidic medium.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions: 10H-phenoxazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ferric chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products Formed:
- Quinone derivatives from oxidation.
- Alcohols or aldehydes from reduction.
- Halogenated or alkylated phenoxazine derivatives from substitution .
科学的研究の応用
10H-phenoxazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its role in drug development, particularly in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 10H-phenoxazine-4-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate with DNA, inhibiting the replication of cancer cells. The compound’s carboxylic acid group allows it to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
類似化合物との比較
Phenothiazine: Similar in structure but contains sulfur instead of oxygen in the heterocyclic ring.
Phenazine: Lacks the oxygen atom present in phenoxazine.
Acridine: Contains a nitrogen atom in the heterocyclic ring but differs in the arrangement of atoms.
Uniqueness: 10H-phenoxazine-4-carboxylic acid is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H9NO3 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC名 |
10H-phenoxazine-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO3/c15-13(16)8-4-3-6-10-12(8)17-11-7-2-1-5-9(11)14-10/h1-7,14H,(H,15,16) |
InChIキー |
YYYRFIDCQOPTDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC3=CC=CC(=C3O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)

![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)
![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)
![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)

![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)

![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)

![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)



